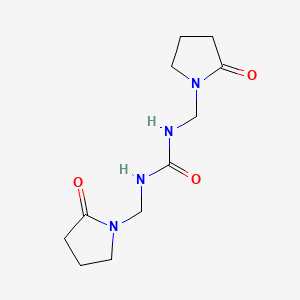
Imuracetam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imuracetam is a compound belonging to the racetam family, which is known for its nootropic properties. It was developed in the 1970s but was never marketed . The compound’s chemical formula is C11H18N4O3, and it has a molar mass of 254.290 g·mol−1 .
Preparation Methods
Chemical Reactions Analysis
Imuracetam undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Chemistry: It is used as a model compound for studying the synthesis and reactions of racetams.
Biology: It has been investigated for its potential effects on neural plasticity and cognitive function.
Medicine: Although not marketed, it has been studied for its potential use in treating cognitive disorders and dementia.
Industry: It may have applications in the development of new pharmaceuticals and nootropic agents .
Mechanism of Action
The exact mechanism of action of Imuracetam is not fully understood. it is believed to influence neuronal and vascular functions, similar to other racetams. It may enhance neural plasticity and cognitive function by modulating neurotransmitter systems and improving microcirculation .
Comparison with Similar Compounds
Imuracetam is similar to other racetams such as Piracetam, Oxiracetam, and Aniracetam. These compounds share a common 2-oxo-pyrrolidone base structure and are known for their nootropic effects.
Properties
CAS No. |
67542-41-0 |
|---|---|
Molecular Formula |
C11H18N4O3 |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
1,3-bis[(2-oxopyrrolidin-1-yl)methyl]urea |
InChI |
InChI=1S/C11H18N4O3/c16-9-3-1-5-14(9)7-12-11(18)13-8-15-6-2-4-10(15)17/h1-8H2,(H2,12,13,18) |
InChI Key |
WMKONRFEZGAHTE-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CNC(=O)NCN2CCCC2=O |
Canonical SMILES |
C1CC(=O)N(C1)CNC(=O)NCN2CCCC2=O |
Key on ui other cas no. |
67542-41-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


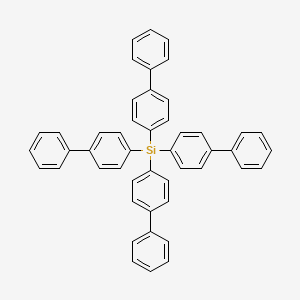



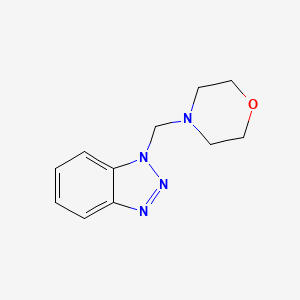
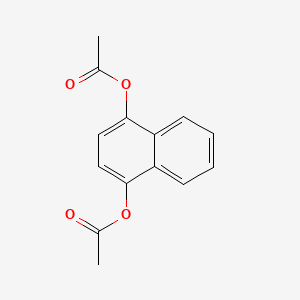
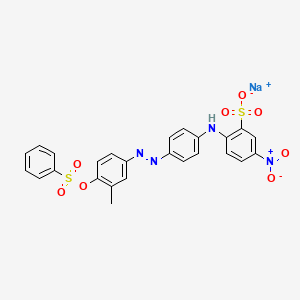
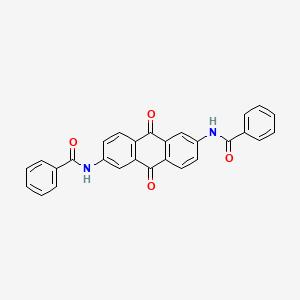
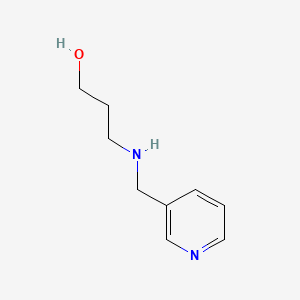
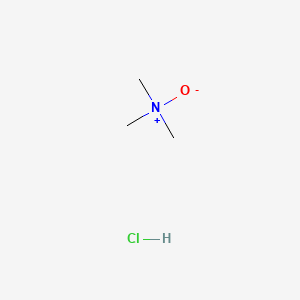

![2-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1605425.png)


